5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 4-ethyl group and a (4-chlorophenylamino)methyl substituent at the 4- and 5-positions of the triazole ring, respectively.
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN4S |
|---|---|
Molecular Weight |
268.77 g/mol |
IUPAC Name |
3-[(4-chloroanilino)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13ClN4S/c1-2-16-10(14-15-11(16)17)7-13-9-5-3-8(12)4-6-9/h3-6,13H,2,7H2,1H3,(H,15,17) |
InChI Key |
WSMCTCQEDFAWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from carboxylic acid derivatives undergo cyclization in basic conditions to form the triazole ring. For instance, methyl 4-chlorobenzoate can be converted to its hydrazide derivative, which reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to yield a potassium dithiocarbazinate intermediate. Acidic cyclization of this intermediate with sulfuric acid produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a reaction pathway validated in analogous syntheses. Adapting this method, thiocarbazide derivatives bearing ethyl groups can be cyclized to form 4-ethyl-4H-1,2,4-triazole-3-thiol. Key spectral data for intermediates include:
Alkylation of Preformed Triazole-thiones
Alternative routes involve alkylation of 1,2,4-triazole-5-thiones. Ethyl chloroacetate reacts with triazole-thiones in dimethylformamide (DMF) under basic conditions (triethylamine) to introduce ethyl groups at the N4 position. For example, 4-phenyl-1,2,4-triazole-5-thione reacts with ethyl chloroacetate to yield ethyl 2-((4-phenyl-5-(substituted)-4H-1,2,4-triazol-3-yl)thio)acetate, confirmed by 1H NMR signals at δ 1.19 ppm (CH₃) and δ 4.11 ppm (CH₂).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Addition of catalytic acetic acid in Mannich reactions improves imine formation kinetics, reducing reaction time from 12 h to 6 h.
Spectroscopic Validation and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄ClN₅S.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization-Alkylation | 75 | 98 | Scalability |
| Mannich Reaction | 65 | 95 | Mild conditions |
| Nucleophilic Substitution | 85 | 99 | High regioselectivity |
The nucleophilic substitution route offers superior yield and purity, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactivity of the Thiol (-SH) Group
The thiol moiety undergoes characteristic reactions, including oxidation and alkylation:
Triazole Ring Reactivity
The 1,2,4-triazole core participates in cycloaddition and coordination reactions:
Chlorophenyl Substituent Reactions
The para-chlorophenyl group undergoes electrophilic substitution and coupling:
Amino-Methyl Linker Reactions
The -(NH-CH₂)- group facilitates condensation and Schiff base formation:
Biological Activity Modulation via Derivatization
Derivatives synthesized from the above reactions show enhanced pharmacological profiles:
Scientific Research Applications
Biological Activities
5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been studied for its biological activities, particularly in the following areas:
1. Antimicrobial Activity:
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
2. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against cancer cell lines such as HepG2 (liver cancer), demonstrating significant anti-proliferative effects. The structure–activity relationship analysis indicates that modifications to the triazole ring can enhance its potency against cancer cells .
3. Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes related to metabolic disorders. For instance, it shows promise as an inhibitor of lipase and urease enzymes, which are crucial in fat digestion and urea metabolism respectively .
Agricultural Applications
In addition to its medicinal uses, this compound may also have applications in agriculture:
1. Fungicide Development:
Due to its antifungal properties, this compound can be explored as a potential fungicide in crop protection strategies. Its ability to inhibit fungal growth can help manage plant diseases effectively .
2. Growth Regulators:
Research into triazole compounds suggests they may act as plant growth regulators. This could lead to enhanced agricultural productivity by improving plant resilience and growth rates under stress conditions .
Case Studies and Research Findings
Several studies have documented the synthesis and application of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole-Thiol Derivatives
Substituent Effects on Physicochemical Properties
- Conversely, the (4-chlorophenylamino)methyl group may increase lipophilicity relative to pyridyl or nitro-substituted analogs (e.g., ), influencing membrane permeability in biological contexts .
- Coordination Chemistry: The thiol group enables metal coordination, a feature exploited in corrosion inhibitors (e.g., ) and catalysts. The target compound’s aminomethyl group could facilitate hydrogen bonding, differentiating its coordination behavior from non-polar substituents like tert-butyl .
Corrosion Inhibition
Triazole-thiols with electron-withdrawing substituents (e.g., nitro in ) show superior adsorption on metal surfaces compared to electron-donating groups. The target compound’s chlorophenyl group (electron-withdrawing) and ethyl chain (electron-donating) may balance adsorption and solubility, warranting electrochemical studies .
Biological Activity
5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H13ClN4S
- Molecular Weight : 268.77 g/mol
- CAS Number : 482652-58-4
The compound's biological activity is largely attributed to its triazole and thiol functional groups, which are known to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
-
Cell Lines Tested :
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
- Findings :
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| IGR39 (Melanoma) | 5.2 | High |
| MDA-MB-231 (Breast) | 8.7 | Moderate |
| Panc-1 (Pancreatic) | 10.5 | Low |
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains:
-
Tested Strains :
- Gram-negative: Escherichia coli, Pseudomonas aeruginosa
- Gram-positive: Staphylococcus aureus
- Results :
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| Pseudomonas aeruginosa | >100 µg/mL |
| Staphylococcus aureus | >100 µg/mL |
Case Studies and Research Findings
A notable study synthesized various derivatives of the triazole-thiol framework and tested their biological activities. Among these, several compounds demonstrated superior anticancer properties compared to traditional chemotherapeutics such as doxorubicin. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cells .
Additionally, research has shown that the incorporation of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt cellular processes in cancer cells, leading to increased apoptosis rates .
Q & A
Q. What are the standard synthetic routes for 5-(((4-Chlorophenyl)amino)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how are intermediates purified?
The compound is synthesized via alkylation of the triazole-thiol core with halogenated alkanes under solvent-free or mild thermal conditions. For example, thiocarbohydrazide is reacted with intermediates under controlled heating (4–5 hours), followed by purification via sodium bicarbonate washing and recrystallization using solvents like DMF . Key steps include monitoring reaction progress via TLC and ensuring purity through spectroscopic validation (e.g., NMR, IR, MS) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?
Modern methods include:
- 1H/13C NMR : To assign hydrogen and carbon environments, particularly for the 4-chlorophenyl and triazole-thiol moieties.
- IR Spectroscopy : Confirms the presence of functional groups like -SH (thiol) and -NH (amine).
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 287.77 for a derivative in ). Cross-referencing these data ensures structural integrity .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit antifungal and antimicrobial potential. For instance, S-alkyl analogs demonstrate activity against fungal strains, likely due to hydrogen and hydrophobic interactions with biological targets. ADME modeling supports their bioavailability, prioritizing candidates for further in vitro assays .
Advanced Research Questions
Q. How can molecular docking optimize the design of derivatives targeting specific enzymes (e.g., helicases)?
- Target Selection : Use crystallographic data (e.g., PDB ID 5WWP for SARS-CoV-2 helicase) to identify binding pockets.
- Parameterization : Employ software like SHELXPRO for rigid-body docking, generating 30+ conformations per ligand. Select the lowest-energy pose with strong interactions (e.g., hydrogen bonds with active-site residues).
- Validation : Compare docking scores with experimental IC50 values to refine predictive models .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in antifungal efficacy may arise from structural variations (e.g., alkyl chain length) or assay conditions. To address this:
Q. How can crystallographic tools like SHELXL improve structural refinement for derivatives?
SHELXL leverages high-resolution X-ray data to refine atomic positions, even for twinned crystals. Key steps include:
Q. What methodologies enhance the stability of thiol-containing derivatives during synthesis?
Thiol oxidation is mitigated by:
- Inert Atmosphere : Conduct reactions under nitrogen/argon.
- Protecting Groups : Use trityl or acetyl groups to shield -SH during alkylation.
- Post-Synthesis Stabilization : Store compounds at -20°C with desiccants to prevent degradation .
Data Contradiction and Reproducibility
Q. Why do synthetic yields vary significantly across studies (e.g., 65% vs. 79% for similar derivatives)?
Yield discrepancies often stem from:
- Reaction Conditions : Temperature fluctuations or solvent purity (e.g., DMF vs. ethanol).
- Catalyst Use : Some protocols employ pyridine or NaOH to accelerate alkylation.
- Workup Efficiency : Incomplete removal of byproducts (e.g., unreacted thiocarbohydrazide) affects isolated yields .
Methodological Recommendations
- For Synthetic Reproducibility : Document exact molar ratios, solvent grades, and heating rates.
- For Bioactivity Studies : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate measurements.
- For Computational Studies : Validate docking results with molecular dynamics simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
